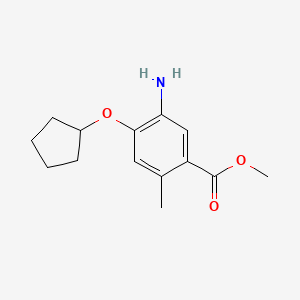

Methyl 5-amino-4-(cyclopentyloxy)-2-methylbenzoate

Description

Methyl 5-amino-4-(cyclopentyloxy)-2-methylbenzoate is a substituted benzoate ester featuring a cyclopentyloxy group at the 4-position, an amino group at the 5-position, and a methyl group at the 2-position of the benzyl ring. Benzoate esters with varying substituents are widely explored for their chemical reactivity, biological activity, and applications in pharmaceuticals or agrochemicals .

Properties

IUPAC Name |

methyl 5-amino-4-cyclopentyloxy-2-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-9-7-13(18-10-5-3-4-6-10)12(15)8-11(9)14(16)17-2/h7-8,10H,3-6,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNNROQKBKZHJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)OC)N)OC2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related benzoate esters, emphasizing substituent positions, functional groups, and implications for properties:

Table 1: Structural and Functional Group Comparison

Key Observations

Substituent Position and Reactivity: The 4-cyclopentyloxy group in the target compound introduces significant steric bulk compared to smaller substituents (e.g., methoxy in M2MOB or methyl in M2MB). This may reduce solubility in polar solvents but improve lipid membrane permeability . The 5-amino group distinguishes the compound from analogs like M2MB or M3MB, offering nucleophilic sites for further functionalization (e.g., acetylation, as seen in ) .

Electronic Effects: Electron-donating groups (e.g., -OCH₃ in M2MOB) increase aromatic ring electron density, favoring electrophilic substitution. In contrast, the cyclopentyloxy group (moderately electron-donating) and amino group (strongly electron-donating) may direct reactivity toward specific positions .

Biological and Industrial Relevance: Methyl benzoates with halogen or amino substituents (e.g., 5-chloro in ) are intermediates in agrochemicals like metconazole .

Synthetic Strategies: The synthesis of related compounds often involves esterification, nucleophilic substitution (e.g., introducing cyclopentyloxy via alkylation), and hydrolysis (). For example, the cyclopentyloxy group might be introduced via reaction of a phenolic intermediate with cyclopentyl bromide under basic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.